molecular formula C16H20N2O2 B11149039 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B11149039
M. Wt: 272.34 g/mol
InChI Key: DXAGQDOMHGQXHK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole moiety substituted with a methoxy group and a cyclobutanecarboxamide group, making it a unique structure with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of 4-methoxyindole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the cyclobutanecarboxamide moiety. One common method involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C16H20N2O2/c1-20-15-7-3-6-14-13(15)8-10-18(14)11-9-17-16(19)12-4-2-5-12/h3,6-8,10,12H,2,4-5,9,11H2,1H3,(H,17,19)

InChI Key

DXAGQDOMHGQXHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3CCC3

Origin of Product

United States

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